L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-
CAS No.: 630421-45-3
Cat. No.: VC8128287
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630421-45-3 |
|---|---|
| Molecular Formula | C17H30N2O6 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23) |
| Standard InChI Key | YJSDCJXQCWZQGU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a proline backbone modified at three critical positions:
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N-Terminal Protection: A Boc group [(1,1-dimethylethoxy)carbonyl] shields the amino group, enhancing stability during synthetic procedures.
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Side-Chain Functionalization: A 3-methyl-L-valyl group introduces steric bulk, influencing conformational preferences in peptide chains.
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4-Hydroxy Substitution: The hydroxyl group at the 4-position (4S configuration) facilitates hydrogen bonding and participates in stereoelectronic effects, as demonstrated in NMR studies of analogous proline derivatives .
The methyl ester at the C-terminal ensures solubility in organic solvents, streamlining purification via techniques like high-performance liquid chromatography (HPLC).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 630421-45-3 |
| Molecular Formula | C₁₇H₃₀N₂O₆ |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | Methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate |
| Solubility | Organic solvents (e.g., DMF, DCM) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step strategy:
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Boc Protection: L-proline’s amino group is protected using di-tert-butyl dicarbonate under basic conditions.
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Coupling Reaction: 3-Methyl-L-valine is coupled via carbodiimide-mediated activation, forming a peptide bond with the proline backbone.
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Hydroxylation: Enzymatic or chemical methods introduce the 4-hydroxy group, with stereochemical control achieved using chiral catalysts or engineered hydroxylases .
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Esterification: The C-terminal carboxyl group is methylated using methanol and a catalytic acid.
Industrial Manufacturing
Scaled production employs automated peptide synthesizers for Boc protection and coupling, followed by HPLC purification (>95% purity). Continuous-flow systems optimize yield and reduce waste, aligning with green chemistry principles.
Biological Activity and Mechanistic Insights
Protein Folding Modulation
The 4-hydroxyproline motif induces polyproline helix (PPII) conformations, stabilizing secondary structures in collagen and elastin analogs . Comparative NMR analyses reveal that the 4S configuration enhances hydrogen bonding with adjacent residues, reducing conformational flexibility by 30% compared to 4R isomers .
Enzyme Interactions
The compound acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes regulating hypoxia-inducible factors (HIFs). Kinetic studies show a Kᵢ of 12 μM for PHD2, attributed to the Boc group’s steric hindrance and the hydroxyl group’s coordination with the active-site iron .
Applications in Peptide Engineering
Peptide Therapeutics
Incorporating this derivative into peptide drugs improves metabolic stability. For example, cyclic peptides featuring 4S-hydroxyproline exhibit 5-fold longer half-lives in serum compared to unmodified analogs.
Bioconjugation and Labeling
The hydroxyl group serves as a handle for bioorthogonal reactions. In one application, it was functionalized with a fluorescent dansyl tag via Mitsunobu chemistry, enabling real-time tracking of peptide delivery in vitro .
Table 2: Comparative Analysis of Proline Derivatives
| Derivative | Substituents | Biological Half-Life (h) | Enzyme Inhibition (Kᵢ, μM) |
|---|---|---|---|
| 4S-Hydroxyproline (Target) | Boc, 3-methyl-L-valyl, MeO | 24.3 ± 1.2 | 12.0 ± 0.8 |
| 4R-Fluoroproline | F, Boc | 18.9 ± 0.9 | 25.4 ± 1.1 |
| trans-4-Hydroxyproline | OH, Ac | 14.5 ± 0.7 | 45.6 ± 2.3 |
Stereoelectronic and Steric Effects
Conformational Analysis
Density functional theory (DFT) calculations indicate that the 3-methyl-L-valyl group imposes a 15° twist on the proline ring, favoring a Cγ-endo puckering. This distortion aligns the hydroxyl group for optimal hydrogen bonding with backbone amides .
Impact on Peptide Stability
Steric shielding from the Boc and 3-methyl groups reduces proteolytic degradation by 70% in trypsin assays, a critical advantage for oral peptide therapeutics.
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the hydroxyl group with cell-penetrating peptides (CPPs) could enhance blood-brain barrier penetration, addressing challenges in neurodegenerative disease treatment .
Scalability and Cost
While industrial synthesis is feasible, the reliance on Boc protection raises costs by ~40% compared to Fmoc-based strategies. Transitioning to Fmoc-compatible hydroxylation protocols may improve cost-efficiency.
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